
3-(3,4-Dichlorophenyl)-1-methylazetidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3,4-Dichlorophenyl)-1-methylazetidine is a chemical compound characterized by the presence of a dichlorophenyl group attached to a methylazetidine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dichlorophenyl)-1-methylazetidine typically involves the reaction of 3,4-dichloroaniline with suitable reagents to form the desired product. One common method involves the use of phosgene to form an isocyanate intermediate, which is then reacted with dimethylamine to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and purity of the compound.
化学反应分析
Types of Reactions
3-(3,4-Dichlorophenyl)-1-methylazetidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The dichlorophenyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorinated quinones, while substitution reactions can produce a variety of substituted azetidines.
科学研究应用
3-(3,4-Dichlorophenyl)-1-methylazetidine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of agrochemicals and other industrial chemicals
作用机制
The mechanism of action of 3-(3,4-Dichlorophenyl)-1-methylazetidine involves its interaction with specific molecular targets. For instance, it can inhibit photosynthesis by blocking the Q_B plastoquinone binding site of photosystem II, thereby disrupting the electron flow and reducing the plant’s ability to convert light energy into chemical energy . This mechanism is similar to that of other herbicides in the aryl urea class.
相似化合物的比较
Similar Compounds
3,4-Dichloromethylphenidate: A potent stimulant drug with serotonin-norepinephrine-dopamine reuptake inhibition properties.
Triclocarban: An antibacterial compound used in personal care products.
Uniqueness
3-(3,4-Dichlorophenyl)-1-methylazetidine is unique due to its specific structural features and its ability to inhibit photosynthesis, making it valuable in agricultural applications. Its distinct mechanism of action and potential for diverse chemical reactions further distinguish it from other similar compounds.
属性
CAS 编号 |
801983-03-9 |
|---|---|
分子式 |
C10H11Cl2N |
分子量 |
216.10 g/mol |
IUPAC 名称 |
3-(3,4-dichlorophenyl)-1-methylazetidine |
InChI |
InChI=1S/C10H11Cl2N/c1-13-5-8(6-13)7-2-3-9(11)10(12)4-7/h2-4,8H,5-6H2,1H3 |
InChI 键 |
WOWGVPUKFAFONV-UHFFFAOYSA-N |
规范 SMILES |
CN1CC(C1)C2=CC(=C(C=C2)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



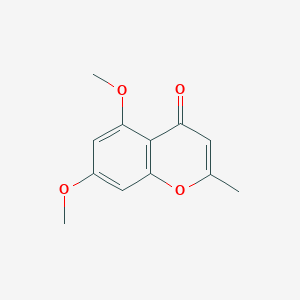
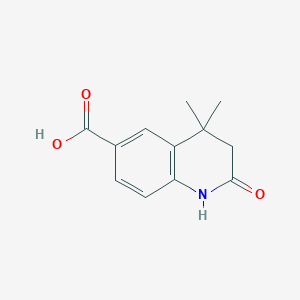
![3,5,5-Trimethyl-5,6-dihydro-[1,2,4]triazolo[3,4-a]isoquinoline](/img/structure/B11887538.png)


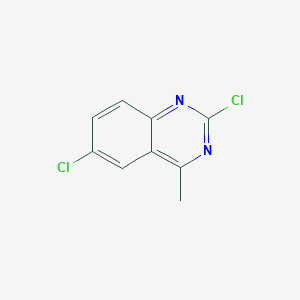


![11h-Indeno[1,2-b]quinoxaline](/img/structure/B11887570.png)
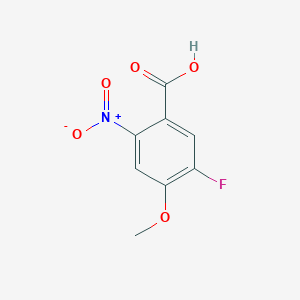
![7-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole-2-carboxylic acid](/img/structure/B11887579.png)
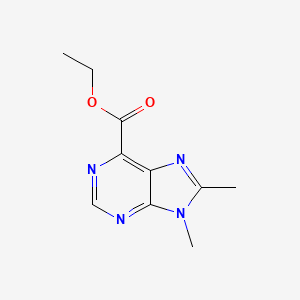
![4-Methyl-3,4-dihydro-2H-[1,4]oxazino[2,3-F]isoquinolin-7(8H)-one](/img/structure/B11887601.png)
